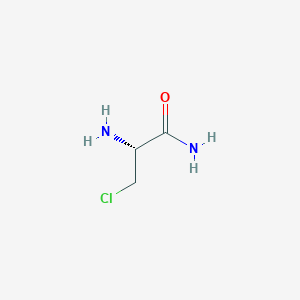
3-Chloro-L-alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-L-alaninamide: is a chemical compound with the molecular formula C3H7ClN2O. It is a derivative of L-alanine, where a chlorine atom is substituted at the third position of the alanine backbone.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-L-alaninamide typically involves the chlorination of L-alanine derivatives. One common method is the reaction of L-serine with thionyl chloride to produce 3-chloro-L-alanine methyl ester hydrochloride, which can then be converted to this compound through further reactions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar chlorination techniques. The process includes dissolving L-alanine in methanol, adding a suitable chloride catalyst for esterification, followed by ammonolysis and subsequent purification steps to obtain the final product .
化学反応の分析
Types of Reactions: 3-Chloro-L-alaninamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: It can participate in redox reactions under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to produce corresponding acids and amines.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation: Often carried out using oxidizing agents like potassium permanganate.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution: Produces various substituted alanine derivatives.
Oxidation: Yields oxidized products such as carboxylic acids.
Reduction: Results in reduced amine derivatives.
科学的研究の応用
Chemistry: 3-Chloro-L-alaninamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules in organic synthesis .
Biology: In biological research, it is used to study enzyme-substrate interactions and protein modifications. Its derivatives are often employed in the development of enzyme inhibitors .
Medicine: It is also explored for its antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for various functional materials .
作用機序
The mechanism of action of 3-Chloro-L-alaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .
類似化合物との比較
L-Alaninamide: A non-chlorinated analog of 3-Chloro-L-alaninamide.
3-Chloro-D-alaninamide: The D-enantiomer of this compound.
3-Chloro-L-alanine: The parent amino acid without the amide group
Uniqueness: this compound is unique due to the presence of both the chlorine atom and the amide group, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in synthetic chemistry .
特性
CAS番号 |
820253-30-3 |
|---|---|
分子式 |
C3H7ClN2O |
分子量 |
122.55 g/mol |
IUPAC名 |
(2R)-2-amino-3-chloropropanamide |
InChI |
InChI=1S/C3H7ClN2O/c4-1-2(5)3(6)7/h2H,1,5H2,(H2,6,7)/t2-/m0/s1 |
InChIキー |
OAKKOPWDFHAUSX-REOHCLBHSA-N |
異性体SMILES |
C([C@@H](C(=O)N)N)Cl |
正規SMILES |
C(C(C(=O)N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol](/img/structure/B14207866.png)
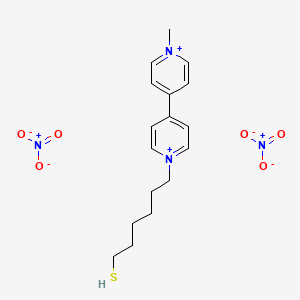

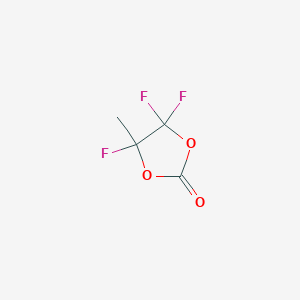
![Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-](/img/structure/B14207897.png)
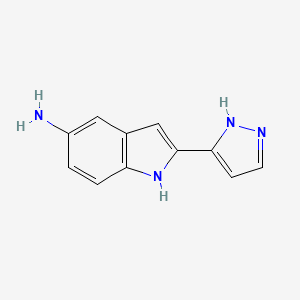

![4,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,3-dithiolane](/img/structure/B14207909.png)
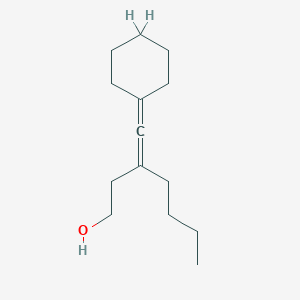
methanone](/img/structure/B14207920.png)
![2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine](/img/structure/B14207923.png)



